molecular formula C11H6F5NO3S2 B1526137 Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate CAS No. 1354950-61-0

Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate

Cat. No.: B1526137
CAS No.: 1354950-61-0
M. Wt: 359.3 g/mol
InChI Key: ATNXJJCJQJQEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate is a chemical compound characterized by its unique structure, which includes a pentafluorophenyl group attached to a 4,5-dimethyl-1,3-thiazole-2-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate typically involves multiple steps, starting with the preparation of the thiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.

  • Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

  • 4,5-Dimethyl-1,3-thiazole-2-sulfonic acid

  • Pentafluorophenyl sulfonic acid

  • 4,5-Dimethyl-1,3-thiazole

Uniqueness: Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate stands out due to its unique combination of the pentafluorophenyl group and the thiazole ring, which imparts distinct chemical and physical properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4,5-dimethyl-1,3-thiazole-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F5NO3S2/c1-3-4(2)21-11(17-3)22(18,19)20-10-8(15)6(13)5(12)7(14)9(10)16/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNXJJCJQJQEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F5NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate
Reactant of Route 2
Reactant of Route 2
Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate
Reactant of Route 3
Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate
Reactant of Route 4
Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate
Reactant of Route 5
Reactant of Route 5
Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate
Reactant of Route 6
Reactant of Route 6
Pentafluorophenyl 4,5-dimethyl-1,3-thiazole-2-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.